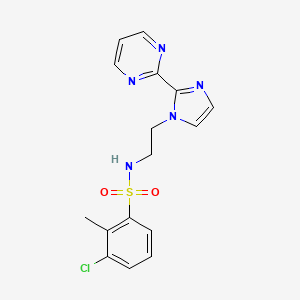

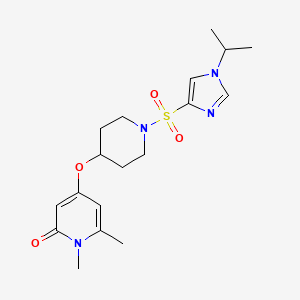

![molecular formula C21H18N2O4S B2771507 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide CAS No. 895457-46-2](/img/structure/B2771507.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide, also known as EIPA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EIPA was first synthesized in the early 1990s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.

Applications De Recherche Scientifique

Antimalarial and Antiviral Potential

A study explored the antimalarial activity of sulfonamide derivatives, including compounds structurally similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide. These derivatives exhibited promising in vitro antimalarial activity, characterized by their ADMET properties and IC50 values of less than 30µM. The molecular docking study revealed these compounds had small energy affinity against Plasmepsin-1 and Plasmepsin-2, important for antimalarial effects, and showed binding energy against SARS-CoV-2's main protease and Spike Glycoprotein, indicating potential antiviral applications (Fahim & Ismael, 2021).

Antimicrobial Activity

Research into N-substituted derivatives of specific acetamides has shown that these compounds possess moderate to high antibacterial activity. This indicates that structurally related compounds could be effective against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid et al., 2016).

Enzyme Inhibition for Anticancer Therapy

Studies on sulfonamides with benzodioxane and acetamide moieties have investigated their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity, suggesting potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, including cancer (Abbasi et al., 2019).

Antioxidant Properties

Compounds containing the pyrazole-acetamide structure were synthesized and evaluated for their antioxidant activity. This research highlights the potential of these molecules to act as antioxidants, which could be beneficial in preventing or treating oxidative stress-related diseases (Chkirate et al., 2019).

Glutaminase Inhibition for Cancer Treatment

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share functional similarities with N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide, has demonstrated potential as glutaminase inhibitors. These inhibitors could play a role in cancer therapy by targeting glutamine metabolism in tumor cells (Shukla et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (P42336) . This protein plays a key role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which are mainly mediated by activation of the Akt/mTOR pathway .

Mode of Action

The compound acts as a Michael Acceptor , undergoing an addition and elimination reaction at the LYS-802 site of the target protein . This covalent binding leads to the inhibition of the protein’s activity .

Biochemical Pathways

The inhibition of the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform disrupts the Akt/mTOR pathway . This pathway is crucial for many cellular processes, including cell growth and survival. Therefore, the compound’s action can lead to the inhibition of these processes .

Pharmacokinetics

The compound has a logP value of 2.43 , suggesting it has balanced hydrophilic and lipophilic properties, which could influence its absorption and distribution . It also has a topological polar surface area of 106.67 Ų , which could impact its ability to cross biological barriers .

Result of Action

The result of the compound’s action is the inhibition of cell growth and survival processes mediated by the Akt/mTOR pathway . This could potentially lead to the death of cells that rely heavily on this pathway for survival, such as cancer cells .

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-28(26,27)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQJUXDTGKKXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

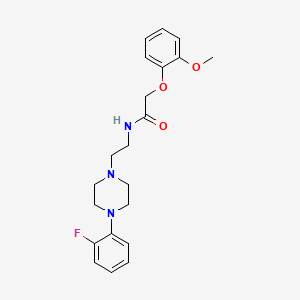

![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)

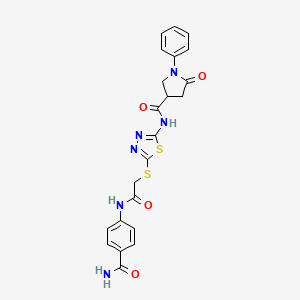

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)

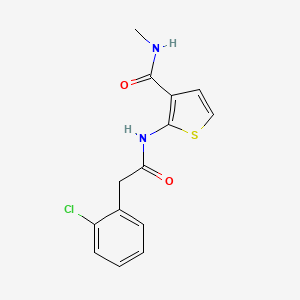

![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)

![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)

![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)